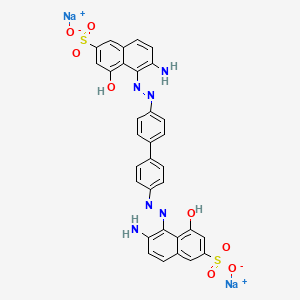
Direct Violet 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Direct Violet 1, also known as C.I. This compound, is an azo dye widely used in the textile industry. It is known for its vibrant violet color and is primarily used for dyeing cellulosic fibers such as cotton, rayon, and linen. The compound has the chemical formula C32H22N6Na2O8S2 and a molecular weight of 728.66 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Direct Violet 1 is synthesized through a diazotization reaction followed by coupling with appropriate aromatic compounds. The process involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with another aromatic compound, typically containing hydroxyl or amino groups, to form the azo dye.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where the diazotization and coupling reactions are carried out under controlled conditions. The reaction mixture is then purified through filtration and crystallization to obtain the final dye product .
Chemical Reactions Analysis
Types of Reactions: Direct Violet 1 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the azo bond can be achieved using reducing agents like sodium dithionite.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium dithionite in alkaline medium.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed:
Oxidation: The major products include carboxylic acids and quinones.
Reduction: The major products are aromatic amines.
Substitution: The products depend on the substituent introduced, such as halogenated or nitro-substituted aromatic compounds.
Scientific Research Applications
Direct Violet 1 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed as a biological stain for microscopy.
Medicine: Investigated for its potential antiviral properties, particularly against SARS-CoV-2.
Mechanism of Action
The mechanism of action of Direct Violet 1 involves its interaction with specific molecular targets. For instance, it inhibits the binding of the SARS-CoV-2 spike protein to the human ACE2 receptor, thereby blocking viral entry into host cells. This inhibition is achieved through the disruption of protein-protein interactions, with an inhibitory concentration (IC50) in the micromolar range .
Comparison with Similar Compounds
Direct Violet 1 can be compared with other azo dyes such as:
- Direct Blue 1
- Direct Orange 25
- Direct Red 28
Uniqueness: this compound is unique due to its specific molecular structure, which allows it to exhibit strong binding affinity to certain biological targets, making it a potential candidate for antiviral research. Additionally, its vibrant violet color and good dyeing properties make it a preferred choice in the textile industry .
Properties
Molecular Formula |
C32H22N6Na2O8S2 |
|---|---|
Molecular Weight |
728.7 g/mol |
IUPAC Name |
disodium;6-amino-5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C32H24N6O8S2.2Na/c33-25-11-5-19-13-23(47(41,42)43)15-27(39)29(19)31(25)37-35-21-7-1-17(2-8-21)18-3-9-22(10-4-18)36-38-32-26(34)12-6-20-14-24(48(44,45)46)16-28(40)30(20)32;;/h1-16,39-40H,33-34H2,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |
InChI Key |
VDRKHPFIMDTBNX-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)N=NC5=C(C=CC6=CC(=CC(=C65)O)S(=O)(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















